PSB 06126

Description

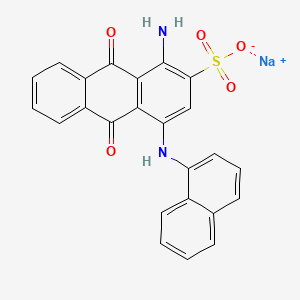

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;1-amino-4-(naphthalen-1-ylamino)-9,10-dioxoanthracene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2O5S.Na/c25-22-19(32(29,30)31)12-18(26-17-11-5-7-13-6-1-2-8-14(13)17)20-21(22)24(28)16-10-4-3-9-15(16)23(20)27;/h1-12,26H,25H2,(H,29,30,31);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLOBABILSRPNHR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15N2NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PSB-06126: A Selective Ectonucleotidase Inhibitor

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of PSB-06126, a selective inhibitor of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases). Contrary to inquiries associating it with the P2Y12 receptor, PSB-06126's primary targets are NTPDase1 (CD39) and NTPDase3. By inhibiting these critical enzymes, PSB-06126 modulates the landscape of extracellular purinergic signaling, leading to significant downstream cellular effects. This document, intended for researchers, scientists, and drug development professionals, will detail the molecular basis of PSB-06126's action, its pharmacological consequences, and provide validated experimental protocols for its characterization and application in research.

Introduction to Purinergic Signaling and the Role of Ectonucleotidases

Purinergic signaling is a fundamental and ubiquitous form of extracellular communication mediated by nucleotides and nucleosides, primarily adenosine triphosphate (ATP) and its derivatives.[1] When released into the extracellular space due to cellular stress, activation, or apoptosis, ATP acts as a potent signaling molecule by activating two families of purinergic receptors: the ionotropic P2X receptors (ligand-gated ion channels) and the metabotropic P2Y receptors (G protein-coupled receptors).[1] This signaling cascade governs a vast array of physiological processes, including inflammation, immune responses, platelet aggregation, and neurotransmission.[1]

The intensity and duration of purinergic signaling are tightly regulated by a cascade of cell-surface enzymes known as ectonucleotidases.[2] Among the most prominent are the Ecto-Nucleoside Triphosphate Diphosphohydrolases (E-NTPDases). These enzymes hydrolyze extracellular ATP and adenosine diphosphate (ADP) to adenosine monophosphate (AMP), thereby terminating P2 receptor signaling.[2][3] The resulting AMP can be further hydrolyzed by ecto-5'-nucleotidase (CD73) to adenosine, which in turn activates P1 (adenosine) receptors, often eliciting opposing cellular responses.[1] This intricate enzymatic network is crucial for maintaining homeostasis.

PSB-06126 emerges as a critical pharmacological tool for interrogating this system. It is a selective inhibitor of specific NTPDase isoforms, allowing for the precise manipulation of extracellular nucleotide concentrations and the subsequent study of purinergic signaling pathways.

The Molecular Target: NTPDase1 and NTPDase3

The NTPDase family consists of eight members, with NTPDase1, 2, 3, and 8 being the primary ecto-enzymes with extracellular active sites.[4] These isoforms exhibit distinct tissue distributions and substrate preferences, which dictates their specific physiological roles. PSB-06126 primarily targets NTPDase1 and NTPDase3.[5]

-

NTPDase1 (CD39): As the dominant ectonucleotidase in the vascular and immune systems, NTPDase1 efficiently hydrolyzes both ATP and ADP to AMP.[6] This dual activity is critical in regulating platelet aggregation and inflammatory responses. By degrading ADP, a key platelet agonist, NTPDase1 acts as a natural antithrombotic agent.

-

NTPDase3: This isoform displays an intermediate preference, hydrolyzing ATP to ADP more efficiently than it hydrolyzes ADP to AMP.[7] This leads to a transient accumulation of ADP. NTPDase3 is prominently expressed in pancreatic islets, where it regulates insulin secretion, and on neurons.[8][9]

The differential hydrolysis rates of these enzymes are key to their function. Inhibition of these enzymes with a tool like PSB-06126 provides a window into their specific contributions to pathophysiology.

PSB-06126: Mechanism of Inhibition

PSB-06126 is a selective, non-nucleotide competitive inhibitor of NTPDase1 and NTPDase3. Its inhibitory activity has been characterized against various species and isoforms, demonstrating a clear selectivity profile.

| Enzyme Target | Species | Inhibitory Constant (Ki / IC50) | Reference |

| NTPDase1 | Rat | Ki: 0.33 µM | [5] |

| NTPDase2 | Rat | Ki: 19.1 µM | [5] |

| NTPDase3 | Rat | Ki: 2.22 µM | [5] |

| NTPDase3 | Human | IC50: 7.76 µM, Ki: 4.39 µM | [5] |

Table 1: Inhibitory potency of PSB-06126 against various NTPDase isoforms.

The data clearly indicates that PSB-06126 is most potent against rat NTPDase1 and shows significant inhibitory activity against human NTPDase3, while being considerably less active against NTPDase2.[5] This selectivity allows researchers to dissect the specific roles of NTPDase1 and -3 in complex biological systems. By binding to the enzyme, PSB-06126 prevents the hydrolysis of ATP and ADP, leading to their accumulation in the extracellular milieu.

Pharmacological Consequences of NTPDase Inhibition by PSB-06126

The primary consequence of inhibiting NTPDase1 and NTPDase3 with PSB-06126 is the elevation of extracellular ATP and ADP concentrations. This altered purinergic landscape triggers a cascade of downstream events by potentiating the activation of P2 receptors.

A notable and well-documented outcome of this mechanism is the promotion of osteogenic differentiation in mesenchymal stem cells (MSCs). Treatment of MSCs with PSB-06126 leads to increased extracellular ATP levels.[5] This elevated ATP subsequently activates P2X7 and P2Y6 receptors, initiating signaling pathways that drive the differentiation of these stem cells into bone-forming osteoblasts and enhance matrix mineralization.[5][10] This effect highlights the therapeutic potential of modulating purinergic signaling in the context of bone repair and regenerative medicine.

Experimental Protocols for Characterizing NTPDase Inhibitors

To ensure scientific rigor, the characterization of an NTPDase inhibitor like PSB-06126 requires a series of validated assays. Here, we provide step-by-step methodologies for key experiments.

Protocol 1: NTPDase Inhibition Assay using Malachite Green

This assay quantifies the inorganic phosphate (Pi) released from ATP or ADP hydrolysis by NTPDases. The amount of Pi is measured colorimetrically, and a decrease in its production in the presence of an inhibitor indicates inhibitory activity.

Materials:

-

96-well microtiter plates

-

Recombinant human NTPDase1 or NTPDase3

-

Assay Buffer (e.g., 50 mM Tris-HCl, 0.1 mM CaCl₂, pH 7.4)

-

ATP or ADP substrate solution (prepared fresh in Assay Buffer)

-

PSB-06126 stock solution (in DMSO) and serial dilutions

-

Malachite Green Working Reagent: Mix 3 volumes of 0.045% (w/v) malachite green hydrochloride with 1 volume of 4.2% (w/v) ammonium molybdate in 4 N HCl. Prepare fresh.[11]

-

Phosphate Standard (e.g., KH₂PO₄) for standard curve

Procedure:

-

Compound Plating: Add 10 µL of each PSB-06126 dilution (or vehicle control for 0% inhibition) to appropriate wells of a 96-well plate.

-

Enzyme Addition: Add 20 µL of diluted NTPDase enzyme solution to all wells except for the "no-enzyme" control wells. Add 20 µL of Assay Buffer to the no-enzyme control wells.

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.[11]

-

Reaction Initiation: Initiate the reaction by adding 20 µL of the ATP or ADP substrate solution (final concentration typically in the low micromolar range) to all wells.[11]

-

Enzymatic Reaction: Incubate the plate at 37°C for a fixed period (e.g., 15-30 minutes), ensuring the reaction stays within the linear phase.

-

Reaction Termination and Color Development: Stop the reaction by adding 50 µL of the Malachite Green Working Reagent to each well.[11] Incubate at room temperature for 15-20 minutes to allow for color development.

-

Measurement: Measure the absorbance at approximately 630 nm using a microplate reader.

-

Data Analysis: Subtract the average absorbance of the no-enzyme control from all other readings. Calculate the percentage of inhibition for each PSB-06126 concentration relative to the vehicle control (100% activity). Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-based Assay for Extracellular ATP Measurement

This protocol uses a luciferin-luciferase reaction to quantify the amount of ATP in the supernatant of cells treated with PSB-06126.

Materials:

-

Mesenchymal stem cells (MSCs) or other cell type of interest

-

Cell culture medium and plates

-

PSB-06126

-

ATP Assay Kit (containing luciferase, D-luciferin, and assay buffer)

-

Luminometer

Procedure:

-

Cell Seeding: Seed MSCs in a 96-well white, clear-bottom plate and culture until they reach desired confluency.

-

Treatment: Replace the culture medium with a fresh, serum-free medium containing various concentrations of PSB-06126 or vehicle control.

-

Incubation: Incubate the cells for a predetermined time (e.g., 30-60 minutes) at 37°C to allow for the accumulation of extracellular ATP.

-

Sample Collection: Carefully collect a defined volume of the cell supernatant from each well.

-

ATP Detection Cocktail Preparation: Prepare the ATP detection cocktail by mixing D-luciferin and luciferase in the provided assay buffer according to the manufacturer's instructions.[3][9]

-

Luminescence Measurement: In a separate white, opaque 96-well plate, add the collected cell supernatant. Add the ATP detection cocktail to each well.

-

Reading: Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

-

Quantification: Generate an ATP standard curve using known concentrations of ATP. Use this curve to calculate the concentration of extracellular ATP in the experimental samples.

Protocol 3: Osteogenic Differentiation and Mineralization Assay

This protocol assesses the ability of PSB-06126 to promote the osteogenic differentiation of MSCs by measuring two key markers: alkaline phosphatase (ALP) activity (an early marker) and calcium deposition (a late marker) via Alizarin Red S staining.

Materials:

-

Mesenchymal stem cells (MSCs)

-

MSC Growth Medium

-

Osteogenic Differentiation Medium

-

PSB-06126

-

For ALP Assay: p-Nitrophenyl phosphate (pNPP) substrate, cell lysis buffer, stop solution.

-

For Alizarin Red S Staining: 4% paraformaldehyde (PFA), Alizarin Red S (ARS) staining solution (2% w/v, pH 4.1-4.3).[2][5]

Procedure:

A. Cell Culture and Induction:

-

Culture MSCs in Growth Medium until they are ~80-90% confluent.

-

Induce differentiation by switching to Osteogenic Differentiation Medium.

-

Treat cells with the desired concentration of PSB-06126 or vehicle control. Refresh the medium and treatment every 3 days for 14-21 days.

B. Alkaline Phosphatase (ALP) Activity Assay (Day 7-10):

-

Wash the cells with PBS.

-

Lyse the cells using a suitable lysis buffer (e.g., containing Triton X-100).

-

Centrifuge the lysate to pellet debris and collect the supernatant.

-

Add a portion of the cell lysate to a 96-well plate.

-

Add pNPP substrate solution and incubate at 37°C.

-

Stop the reaction with a stop solution (e.g., NaOH).

-

Measure the absorbance at 405 nm. The amount of yellow p-nitrophenol produced is proportional to ALP activity. Normalize the results to the total protein concentration of the lysate.

C. Alizarin Red S Staining for Mineralization (Day 14-21):

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 30 minutes at room temperature.[5]

-

Wash the fixed cells 2-3 times with deionized water.

-

Add the Alizarin Red S staining solution to each well and incubate for 20-45 minutes at room temperature in the dark.[2][10]

-

Aspirate the staining solution and wash the wells 3-5 times with deionized water to remove excess stain.

-

Add PBS to the wells and visualize the orange-red calcium deposits using a bright-field microscope.

-

Optional Quantification: After imaging, the stain can be eluted by adding 10% cetylpyridinium chloride. The absorbance of the eluted stain can be measured at 562 nm to quantify the extent of mineralization.[5]

Conclusion and Future Directions

PSB-06126 is a valuable pharmacological tool for the study of purinergic signaling. Its selective inhibition of NTPDase1 and NTPDase3 allows for the precise manipulation of extracellular ATP and ADP levels, providing insights into the roles of these enzymes in health and disease. The demonstrated effect of PSB-06126 on promoting osteogenic differentiation underscores the potential of targeting ectonucleotidases for therapeutic applications in areas such as regenerative medicine, inflammation, and oncology. Future research should focus on further elucidating the in vivo effects of PSB-06126 and developing even more potent and isoform-selective NTPDase inhibitors for potential clinical translation.

References

- 1. e-century.us [e-century.us]

- 2. ixcellsbiotech.com [ixcellsbiotech.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. oricellbio.com [oricellbio.com]

- 6. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cellntec.com [cellntec.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. sciencellonline.com [sciencellonline.com]

Unraveling the Functional Role of PSB-06126: A Technical Guide for Researchers

Prepared by a Senior Application Scientist

Foreword: Clarifying the Target and Mechanism of PSB-06126

In the landscape of purinergic signaling research, precision in identifying the molecular targets of chemical probes is paramount. While the "PSB" designation is associated with a range of compounds acting on purinergic receptors, it is crucial to establish from the outset that PSB-06126 is not a P2Y12 receptor antagonist . Instead, PSB-06126 is a selective inhibitor of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases), a family of enzymes critical for the regulation of extracellular nucleotide concentrations.[1][2] This guide will provide an in-depth exploration of the true function of PSB-06126, its mechanism of action as an NTPDase inhibitor, and its application as a tool to investigate the nuanced roles of purinergic signaling in various physiological and pathological processes.

The Critical Role of NTPDases in Purinergic Signaling

Purinergic signaling encompasses the cellular responses mediated by extracellular nucleotides, primarily adenosine triphosphate (ATP), and its breakdown products, adenosine diphosphate (ADP), adenosine monophosphate (AMP), and adenosine.[3][4] These molecules act as signaling messengers by activating a wide array of P1 (adenosine) and P2 (ATP/ADP) receptors, which are involved in a vast range of physiological processes including neurotransmission, inflammation, immune responses, and platelet aggregation.[5][6]

The concentration and duration of purinergic signals are tightly regulated by a cascade of cell-surface enzymes known as ectonucleotidases.[7] Among these, the NTPDase family (comprising eight members, NTPDase1-8) plays a pivotal role.[4] Specifically, the ecto-NTPDases (NTPDase1, 2, 3, and 8) are responsible for the hydrolysis of ATP and ADP to AMP, thereby controlling the activation of P2 receptors and the availability of AMP for conversion to adenosine by ecto-5'-nucleotidase (CD73).[3][6]

NTPDase3, a key target of PSB-06126, is prominently expressed in pancreatic islets and neuronal tissues, where it is implicated in the regulation of insulin secretion and neurotransmission.[8][9][10] By inhibiting NTPDase activity, PSB-06126 serves as a valuable pharmacological tool to elevate extracellular ATP and ADP levels, allowing for the precise investigation of the downstream consequences of enhanced P2 receptor signaling.[11]

The Pharmacological Profile of PSB-06126

PSB-06126 is an anthraquinone derivative that exhibits a distinct inhibitory profile across different NTPDase isoforms.[1] Its selectivity is a key attribute for researchers seeking to dissect the specific contributions of these enzymes in complex biological systems.

| Target Enzyme | Species | Inhibition Constant (Ki) / IC50 | Reference |

| NTPDase1 | Rat | Ki: 0.33 µM | [1] |

| NTPDase2 | Rat | Ki: 19.1 µM | [1] |

| NTPDase3 | Rat | Ki: 2.22 µM | [1] |

| NTPDase3 | Human | IC50: 7.76 µM, Ki: 4.39 µM | [1] |

This selectivity profile indicates that PSB-06126 is a potent inhibitor of rat NTPDase1 and a moderately potent inhibitor of rat and human NTPDase3, with weaker activity against rat NTPDase2. This allows for experimental designs that can, with careful dose-selection, probe the functions of specific NTPDases. For instance, selective inhibition of NTPDase3 using PSB-06126 has been shown to increase extracellular ATP accumulation in mesenchymal stem cell cultures.[11]

Experimental Workflow: Assessing NTPDase Activity

A fundamental application of PSB-06126 is in the in vitro characterization of NTPDase activity. The most common method for this is a colorimetric assay that measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP or ADP. The malachite green assay is a sensitive and reliable method for this purpose.[12][13][14]

Diagram of the NTPDase Activity Assay Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. NTPDase | 外核苷三磷酸二磷酸水解酶 | 拮抗剂 抑制剂 | MCE [medchemexpress.cn]

- 3. Purinergic Signalling: NTPDase [research.uni-leipzig.de]

- 4. Purinergic Signalling: NTPDase [research.uni-leipzig.de]

- 5. Purinergic and Adenosinergic Signaling in Pancreatobiliary Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The GDA1_CD39 superfamily: NTPDases with diverse functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dash.harvard.edu [dash.harvard.edu]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. Various N-glycoforms differentially upregulate E-NTPDase activity of the NTPDase3/CD39L3 ecto-enzymatic domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Global deletion of NTPDase3 protects against diet-induced obesity by increasing basal energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Video: Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors [jove.com]

- 13. journals.iucr.org [journals.iucr.org]

- 14. Substrate Independent ATPase Activity May Complicate High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PSB 06126 and its Interplay with Purinergic Signaling Pathways

Abstract

This technical guide provides a comprehensive exploration of PSB 06126, a notable modulator of purinergic signaling. Initially mischaracterized in some contexts as a direct P2Y12 receptor antagonist, this compound is definitively a potent and selective inhibitor of nucleoside triphosphate diphosphohydrolase 3 (NTPDase3). This guide will elucidate the nuanced mechanism by which this compound indirectly influences the P2Y12 signaling pathway through the regulation of extracellular nucleotide concentrations. We will delve into the critical role of NTPDases in purinergic signaling, the specific action of this compound, and provide detailed experimental protocols for researchers to investigate its effects. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of this compound and its potential applications in modulating cellular responses governed by purinergic signaling, particularly in the context of platelet activation and thrombosis.[1][2]

Introduction to Purinergic Signaling and the Central Role of the P2Y12 Receptor

Purinergic signaling is a fundamental and ubiquitous form of extracellular communication mediated by purine nucleotides and nucleosides, primarily adenosine triphosphate (ATP) and its breakdown product, adenosine diphosphate (ADP).[3] These molecules are released from cells under various physiological and pathological stimuli and act on specific purinergic receptors to elicit a wide array of cellular responses.[3] These processes range from neurotransmission and inflammation to immune responses and platelet aggregation.[1][4]

The purinergic receptors are broadly classified into two families: P1 receptors, which are activated by adenosine, and P2 receptors, which are activated by ATP and ADP. The P2 receptor family is further subdivided into P2X ligand-gated ion channels and P2Y G-protein coupled receptors (GPCRs).

Of particular interest in the fields of thrombosis and hemostasis is the P2Y12 receptor, a GPCR predominantly expressed on the surface of platelets.[1][2] The binding of its endogenous agonist, ADP, to the P2Y12 receptor is a critical event in the amplification and stabilization of platelet aggregation, a key process in the formation of a thrombus.[1][2] Consequently, the P2Y12 receptor has emerged as a major target for antiplatelet therapies.

The Ectonucleotidases: Regulators of Purinergic Signaling

The concentration of extracellular nucleotides, and thus the magnitude and duration of purinergic signaling, is tightly regulated by a family of cell-surface enzymes known as ectonucleotidases.[3][4] These enzymes hydrolyze ATP and ADP, thereby controlling the availability of agonists for P2 receptors. The primary family of ectonucleotidases responsible for this regulation is the ecto-nucleoside triphosphate diphosphohydrolase (E-NTPDase) family.

Key members of this family include:

-

NTPDase1 (CD39): Highly expressed on vascular endothelial cells, it hydrolyzes both ATP and ADP to AMP.

-

NTPDase2: Predominantly hydrolyzes ATP to ADP.

-

NTPDase3: Exhibits a preference for ATP over ADP hydrolysis.

-

NTPDase8: Similar to NTPDase3, it preferentially hydrolyzes ATP.[5]

The differential expression and substrate preferences of these enzymes create a highly localized and finely tuned regulation of purinergic signaling in various tissues.

This compound: A Selective NTPDase3 Inhibitor

Chemical Properties

This compound is an anthraquinone derivative with the following chemical properties:

| Property | Value |

| Chemical Name | 1-amino-9,10-dihydro-4-(1-naphthalenylamino)-9,10-dioxo-2-anthracenesulfonic acid, monosodium salt |

| Molecular Formula | C₂₄H₁₅N₂NaO₅S |

| Molecular Weight | 466.4 g/mol |

| CAS Number | 1052089-16-3 |

| Appearance | A solid |

| Solubility | Soluble in DMSO (≥10 mg/ml), sparingly soluble in ethanol (1-10 mg/ml), and slightly soluble in PBS (pH 7.2) (0.1-1 mg/ml).[2] |

Mechanism of Action

This compound functions as a selective inhibitor of NTPDase3.[1][2] By inhibiting this enzyme, this compound prevents the hydrolysis of extracellular ATP, leading to its accumulation.[6] This elevated ATP can have two key consequences in the context of P2Y12 signaling:

-

Increased ATP-mediated effects: ATP itself can act on various P2X and P2Y receptors, triggering distinct signaling cascades.

-

Indirect modulation of P2Y12 activation: While this compound does not directly block the P2Y12 receptor, the sustained high levels of extracellular ATP can compete with ADP for binding to certain P2Y receptors and can also be converted to ADP by other ectonucleotidases, thereby indirectly influencing the overall purinergic signaling landscape and the activation state of P2Y12.[7]

The following diagram illustrates the mechanism of action of this compound within the purinergic signaling cascade.

Caption: Mechanism of Action of this compound.

Selectivity Profile

The inhibitory activity of this compound has been characterized against several NTPDase isoforms. The available data indicates a preference for NTPDase3.

| Enzyme | Species | IC₅₀ (µM) | Kᵢ (µM) |

| NTPDase1 | Rat | - | 0.33[1] |

| NTPDase2 | Rat | - | 19.1[1] |

| NTPDase3 | Rat | 1.5[2] | 2.22[1] |

| NTPDase3 | Human | 7.76[1] | 4.39[1] |

Note: A comprehensive selectivity profile against all human NTPDase isoforms is not yet fully elucidated in the public domain.

Experimental Protocols for Studying this compound and P2Y12 Signaling

To rigorously investigate the effects of this compound on purinergic signaling and downstream P2Y12-mediated events, a combination of biochemical and cell-based assays is essential.

Measurement of Extracellular ATP and ADP Levels

This protocol allows for the direct quantification of the primary effect of this compound – the inhibition of ATP hydrolysis.

Principle: High-Performance Liquid Chromatography (HPLC) is used to separate and quantify ATP and ADP in the extracellular medium of cells treated with this compound.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., endothelial cells, platelets) at an appropriate density in a multi-well plate.

-

Allow cells to adhere and reach the desired confluency.

-

Wash the cells with a buffer (e.g., Tyrode's buffer) to remove any residual nucleotides from the culture medium.

-

Pre-incubate the cells with various concentrations of this compound (or vehicle control) for a specified time (e.g., 15-30 minutes) at 37°C.

-

Stimulate the cells with a physiological agonist known to induce ATP release (e.g., thrombin, shear stress).

-

-

Sample Collection:

-

At desired time points, carefully collect the extracellular supernatant.

-

Immediately inactivate any remaining enzymatic activity by adding a solution like ice-cold EDTA to chelate divalent cations required for ectonucleotidase activity.

-

Centrifuge the samples to pellet any detached cells.

-

-

HPLC Analysis:

-

Analyze the supernatant using a reversed-phase HPLC system equipped with a suitable column (e.g., C18).

-

Use a gradient elution with appropriate mobile phases (e.g., phosphate buffer and acetonitrile).

-

Detect ATP and ADP using a UV detector at a wavelength of 254 nm.

-

Quantify the concentrations of ATP and ADP by comparing the peak areas to those of known standards.[8]

-

Expected Outcome: Treatment with this compound is expected to result in a dose-dependent increase in the concentration of extracellular ATP and a corresponding decrease in the formation of ADP following cellular stimulation.

Caption: Workflow for Measuring Extracellular ATP/ADP.

Platelet Aggregation Assay

This assay assesses the functional consequence of modulating P2Y12 signaling on platelet function.

Principle: Light Transmission Aggregometry (LTA) measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Transfer the PRP to a new tube.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP, which is used as a reference for 100% aggregation.

-

-

Assay Procedure:

-

Adjust the platelet count in the PRP if necessary.

-

Place a cuvette with PRP in the aggregometer and set the baseline (0% aggregation).

-

Place a cuvette with PPP in the aggregometer and set the 100% aggregation reference.

-

Pre-incubate PRP with various concentrations of this compound or vehicle control for a defined period at 37°C with stirring.

-

Add a submaximal concentration of ADP to induce platelet aggregation.

-

Record the change in light transmission over time (typically 5-10 minutes).

-

-

Data Analysis:

-

Measure the maximal aggregation percentage and the slope of the aggregation curve.

-

Compare the results from this compound-treated samples to the vehicle control to determine the inhibitory effect.

-

Expected Outcome: By increasing extracellular ATP, which can have complex effects on P2Y receptors, and potentially altering the availability of ADP, this compound may modulate ADP-induced platelet aggregation. The exact effect (inhibition or potentiation) may depend on the experimental conditions and the relative expression of different P2 receptors on the platelets.

VASP Phosphorylation Assay

This is a specific and quantitative method to assess the activation state of the P2Y12 receptor signaling pathway.

Principle: The phosphorylation status of the vasodilator-stimulated phosphoprotein (VASP) is directly linked to P2Y12 receptor activity. P2Y12 activation leads to dephosphorylation of VASP. Therefore, inhibition of the P2Y12 pathway results in increased VASP phosphorylation.

Methodology:

-

Sample Preparation and Treatment:

-

Collect whole blood or prepare PRP as described for the platelet aggregation assay.

-

Incubate the blood or PRP with this compound or a known P2Y12 antagonist (positive control) or vehicle control.

-

Add prostaglandin E1 (PGE1) to stimulate VASP phosphorylation, followed by ADP to activate the P2Y12 receptor.

-

-

Cell Lysis and Staining:

-

Lyse the red blood cells (if using whole blood) and fix the platelets.

-

Permeabilize the platelets to allow antibody access to intracellular VASP.

-

Stain the platelets with fluorescently labeled antibodies specific for phosphorylated VASP (P-VASP) and a general platelet marker (e.g., CD61).

-

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on the platelet population based on the CD61 staining.

-

Measure the mean fluorescence intensity (MFI) of the P-VASP signal within the platelet gate.

-

-

Data Analysis:

-

Calculate the Platelet Reactivity Index (PRI) using the MFI of samples treated with PGE1 alone and with PGE1 plus ADP.

-

A higher PRI indicates greater inhibition of the P2Y12 pathway.

-

Expected Outcome: The effect of this compound on VASP phosphorylation will reflect its net impact on the P2Y12 signaling pathway. If the accumulation of ATP and subsequent modulation of purinergic signaling leads to a net inhibition of P2Y12 activation, an increase in VASP phosphorylation (higher PRI) will be observed.

Concluding Remarks and Future Directions

This compound is a valuable research tool for dissecting the complexities of purinergic signaling. Its selective inhibition of NTPDase3 provides a means to investigate the specific roles of this enzyme in regulating extracellular nucleotide concentrations and the subsequent activation of P2 receptors. While not a direct P2Y12 receptor antagonist, its ability to modulate the purinergic milieu makes it an important compound for studying the indirect regulation of P2Y12-mediated platelet function.

Future research should focus on:

-

Elucidating the full selectivity profile of this compound against all human NTPDase isoforms.

-

Investigating the in vivo effects of this compound on thrombosis and hemostasis in relevant animal models.

-

Exploring the therapeutic potential of selective NTPDase3 inhibition in cardiovascular and inflammatory diseases.

By providing a clear understanding of its mechanism of action and robust experimental protocols, this technical guide aims to facilitate further research into the intriguing biology of purinergic signaling and the therapeutic potential of its modulation.

References

- 1. Purinergic Receptors in Thrombosis and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Silencing NTPDase3 activity rehabilitates the osteogenic commitment of post-menopausal stem cell bone progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sm.unife.it [sm.unife.it]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

The Discovery and Development of PSB-06126: A Technical Guide to a Selective NTPDase3 Inhibitor

This in-depth technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of PSB-06126, a significant tool compound for the study of purinergic signaling. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmacology, medicinal chemistry, and cell biology. It delves into the scientific rationale, experimental design, and key findings that have defined our understanding of this potent and selective inhibitor of Nucleoside Triphosphate Diphosphohydrolase 3 (NTPDase3).

Introduction: The Rationale for Targeting NTPDase3 in Purinergic Signaling

Extracellular nucleotides, such as ATP and UTP, are crucial signaling molecules that regulate a vast array of physiological processes through their interaction with purinergic P2 receptors.[1][2][3] The concentration and duration of these nucleotide signals are tightly controlled by a family of cell surface enzymes known as ectonucleotidases. Among these, the Ectonucleoside Triphosphate Diphosphohydrolase (E-NTPDase) family plays a pivotal role in the sequential hydrolysis of nucleoside tri- and diphosphates to their corresponding monophosphates.

NTPDase3, in particular, has emerged as a compelling therapeutic target due to its specific expression patterns and functional roles. It is prominently found in the brain, heart, skeletal muscle, and pancreatic islets.[4] Notably, NTPDase3 is the predominant ectonucleotidase in pancreatic β-cells, where it modulates insulin secretion by controlling local concentrations of extracellular ATP.[5] Dysregulation of NTPDase3 activity has been implicated in various pathological conditions, making the development of selective inhibitors a critical step towards understanding its function and therapeutic potential. The quest for such inhibitors led to the exploration of various chemical scaffolds, with anthraquinone derivatives showing particular promise.[4][6][7][8]

The Discovery of PSB-06126: A Journey in Medicinal Chemistry

The development of PSB-06126 stemmed from a systematic investigation into the structure-activity relationships (SAR) of anthraquinone derivatives as NTPDase inhibitors.[6][7][9] The parent compound, Reactive Blue 2, a commercially available dye, was known to be a relatively potent, albeit non-selective, E-NTPDase inhibitor with some preference for NTPDase3.[6][7] This provided a foundational chemical scaffold for optimization.

Synthesis and Lead Optimization

The synthesis of PSB-06126 and its analogs was achieved through the reaction of bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) with various aryl and alkyl amines.[6] This approach allowed for the systematic exploration of the chemical space around the anthraquinone core to identify substituents that could enhance potency and selectivity.

A key finding from the SAR studies was the absolute requirement of the 2-sulfonate group for inhibitory activity; its replacement with a methyl group resulted in inactive compounds.[6][7] This highlighted the critical role of this anionic moiety in the interaction with the enzyme's active site.

Further exploration of the 4-position of the anthraquinone ring with different aromatic and aliphatic amines revealed that bulky, hydrophobic substituents were well-tolerated and could confer selectivity. The introduction of a 1-naphthylamino group at this position led to the identification of 1-amino-2-sulfo-4-(1-naphthylamino)anthraquinone, designated as PSB-06126.[6][7] This compound emerged as a potent and selective inhibitor of rat NTPDase3.[6][7][9]

Pharmacological Profile of PSB-06126

PSB-06126 has been characterized as a valuable pharmacological tool due to its distinct inhibitory profile against NTPDase3 and its off-target activities, which are important to consider in experimental design.

Potency and Selectivity at NTPDases

PSB-06126 demonstrates significant selectivity for rat NTPDase3. It is a potent inhibitor of this enzyme with a Kᵢ value of 1.5 µM.[6][7][9] In contrast, it is significantly less active at other rat NTPDase subtypes. For human NTPDase3, PSB-06126 exhibits an IC₅₀ of 7.76 µM and a Kᵢ of 4.39 µM.[10]

| Target Enzyme | Species | Activity | Value | Reference |

| NTPDase3 | Rat | Kᵢ | 1.5 µM | [6][7][9] |

| NTPDase1 | Rat | Kᵢ | 0.33 µM | [10] |

| NTPDase2 | Rat | Kᵢ | 19.1 µM | [10] |

| NTPDase3 | Human | IC₅₀ | 7.76 µM | [10] |

| NTPDase3 | Human | Kᵢ | 4.39 µM | [10] |

Off-Target Activities

It is crucial for researchers to be aware of the off-target effects of any pharmacological tool. PSB-06126 has been shown to interact with other cellular targets:

-

Large-Conductance Calcium-Activated Potassium (KCa/BK) Channels: PSB-06126 acts as an activator of KCa/BK channels with an EC₅₀ of 0.841 µM in rabbit bladder smooth muscle preparations.[11]

-

P2Y₄ Receptor: PSB-06126 inhibits the UTP-induced calcium mobilization mediated by the human purinergic P2Y₄ receptor with an IC₅₀ of 7.72 µM.[11]

These off-target activities should be carefully considered when interpreting experimental results obtained using PSB-06126.

Experimental Protocols for the Characterization of PSB-06126

The following section provides detailed methodologies for the key experiments used to characterize the pharmacological profile of PSB-06126. These protocols are designed to be self-validating and provide a framework for researchers to replicate and expand upon these findings.

NTPDase Activity Assay (Malachite Green Assay)

This colorimetric assay quantifies the inorganic phosphate (Pi) released from the enzymatic hydrolysis of ATP or ADP by NTPDases.

Principle: The malachite green reagent forms a colored complex with free orthophosphate under acidic conditions, and the absorbance of this complex is measured spectrophotometrically. The amount of phosphate released is directly proportional to the enzyme activity.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM CaCl₂.

-

Substrate Solution: 1 mM ATP or ADP in deionized water.

-

Malachite Green Reagent: Solution A: 0.045% (w/v) malachite green hydrochloride in deionized water. Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl. Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B immediately before use.

-

Phosphate Standard: Prepare a series of dilutions of KH₂PO₄ (0 to 100 µM) in Assay Buffer to generate a standard curve.

-

-

Assay Procedure (96-well plate format):

-

Add 10 µL of PSB-06126 at various concentrations (or vehicle control) to the wells.

-

Add 20 µL of the NTPDase enzyme preparation (e.g., cell membrane homogenates expressing the specific NTPDase subtype).

-

Pre-incubate the plate for 10 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of the substrate solution (ATP or ADP).

-

Incubate for a predetermined time (e.g., 20 minutes) at 37°C, ensuring the reaction remains in the linear range.

-

Stop the reaction by adding 50 µL of the Malachite Green Working Reagent.

-

Incubate for 15-20 minutes at room temperature to allow for color development.

-

Measure the absorbance at 630 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (no enzyme) from all readings.

-

Use the phosphate standard curve to convert absorbance values to the concentration of Pi released.

-

Calculate the percentage of inhibition for each concentration of PSB-06126 relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

-

KCa/BK Channel Activity Assay (Inside-Out Patch-Clamp)

This electrophysiological technique allows for the direct measurement of ion channel activity in a patch of cell membrane.

Principle: A micropipette is used to form a high-resistance seal with the cell membrane. The patch of membrane is then excised from the cell, with the intracellular side facing the bath solution (inside-out configuration). This allows for the controlled application of substances, like PSB-06126, to the intracellular face of the channel.

Step-by-Step Protocol:

-

Cell Preparation: Use a cell line endogenously or recombinantly expressing the KCa/BK channel of interest.

-

Solution Preparation:

-

Pipette Solution (extracellular): Contains a physiological concentration of K⁺ and other ions.

-

Bath Solution (intracellular): Contains a high concentration of K⁺ and a known concentration of Ca²⁺ to activate the channels.

-

-

Patch-Clamp Recording:

-

Form a gigaohm seal between the patch pipette and the cell membrane.

-

Carefully pull the pipette away from the cell to excise the membrane patch in an inside-out configuration.

-

Apply a constant voltage across the membrane patch.

-

Record the single-channel currents in the absence of the test compound to establish a baseline.

-

Perfuse the bath with a solution containing PSB-06126 at various concentrations.

-

Record the changes in channel open probability and/or current amplitude.

-

-

Data Analysis:

-

Analyze the single-channel recordings to determine the open probability (Po) of the channel.

-

Plot the change in Po as a function of the PSB-06126 concentration.

-

Determine the EC₅₀ value by fitting the concentration-response data to a suitable equation.

-

P2Y₄ Receptor Antagonism Assay (UTP-Induced Calcium Mobilization)

This fluorescence-based assay measures changes in intracellular calcium concentration in response to receptor activation.

Principle: Cells expressing the P2Y₄ receptor are loaded with a calcium-sensitive fluorescent dye. Activation of the Gq-coupled P2Y₄ receptor by its agonist, UTP, leads to the release of calcium from intracellular stores, resulting in an increase in fluorescence. An antagonist, like PSB-06126, will inhibit this UTP-induced fluorescence increase.

Step-by-Step Protocol:

-

Cell Preparation: Use a cell line (e.g., 1321N1 astrocytoma cells) stably transfected with the human P2Y₄ receptor.

-

Cell Loading:

-

Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

-

Assay Procedure:

-

Wash the cells to remove excess dye.

-

Add PSB-06126 at various concentrations (or vehicle control) and pre-incubate for a specific period.

-

Stimulate the cells with a fixed concentration of UTP (typically the EC₈₀).

-

Measure the fluorescence intensity over time using a fluorescence plate reader or a fluorescence microscope.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Calculate the percentage of inhibition for each concentration of PSB-06126 relative to the UTP-only control.

-

Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Visualizing Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the purinergic signaling pathway involving NTPDases and a generalized experimental workflow for characterizing an NTPDase inhibitor.

Caption: Purinergic signaling pathway involving NTPDase3.

Caption: Experimental workflow for the characterization of PSB-06126.

Conclusion and Future Directions

PSB-06126 stands as a testament to the power of systematic medicinal chemistry in developing selective pharmacological tools. Its discovery has provided researchers with a valuable means to investigate the physiological and pathophysiological roles of NTPDase3. The detailed characterization of its on-target potency and off-target activities, as outlined in this guide, is essential for the rigorous design and interpretation of experiments.

Future research will likely focus on leveraging the insights gained from PSB-06126 to develop even more potent and selective NTPDase3 inhibitors with improved pharmacokinetic properties, paving the way for potential therapeutic applications in areas such as metabolic disorders and beyond. The continued exploration of the purinergic signaling system, aided by tools like PSB-06126, promises to uncover new avenues for drug discovery and a deeper understanding of human biology.

References

- 1. Long-term (trophic) purinergic signalling: purinoceptors control cell proliferation, differentiation and death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purinergic Signaling in the Central Nervous System in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purinergic Signaling and Related Biomarkers in Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3 [frontiersin.org]

- 5. Determination of NTPase activities from measurement of true inorganic phosphate in the presence of labile phosphate compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. squ.elsevierpure.com [squ.elsevierpure.com]

- 7. Structure-activity relationships of anthraquinone derivatives derived from bromaminic acid as inhibitors of ectonucleoside triphosphate diphosphohydrolases (E-NTPDases) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of anthraquinone derivatives derived from bromaminic acid as inhibitors of ectonucleoside triphosphate diphosphohydrolases (E-NTPDases) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. caymanchem.com [caymanchem.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Selectivity of PSB 06126 for NTPDase Isoforms

Abstract

The ectonucleoside triphosphate diphosphohydrolases (NTPDases) are a family of cell surface enzymes critical to the regulation of purinergic signaling by hydrolyzing extracellular ATP and ADP. The development of selective inhibitors for different NTPDase isoforms is paramount for dissecting their individual physiological roles and for the development of novel therapeutics. This guide provides a comprehensive technical overview of this compound, a potent and selective inhibitor of NTPDase1, also known as CD39. We will delve into the experimental methodologies used to determine its selectivity, present its inhibitory profile across various NTPDase isoforms, and discuss the implications of its use in research and drug development.

Introduction to the NTPDase Family and the Rationale for Selective Inhibition

The NTPDase family consists of eight members (NTPDase1-8), with NTPDase1, 2, 3, and 8 being the primary ecto-enzymes responsible for regulating extracellular nucleotide concentrations. These enzymes exhibit distinct tissue distribution and substrate preferences, which underscores the need for selective inhibitors to elucidate their specific functions. For instance, NTPDase1, highly expressed on endothelial and immune cells, plays a crucial role in controlling thrombosis and inflammation by hydrolyzing ATP and ADP to AMP. In contrast, NTPDase2, which preferentially hydrolyzes ATP over ADP, is involved in processes such as neurotransmission and liver physiology.

The development of isoform-selective NTPDase inhibitors like this compound is a significant advancement in the field of purinergic signaling research. Such tools are indispensable for validating NTPDase isoforms as drug targets and for probing their roles in pathological conditions, including cancer, inflammatory diseases, and cardiovascular disorders.

Chemical and Pharmacological Profile of this compound

This compound, with the chemical name 1-amino-4-[4-(4-phenyl-1,3,5-triazin-2-yl)phenyl]-9,10-anthraquinone-2-sulfonic acid, is a non-nucleotide derivative that has emerged as a potent and selective inhibitor of human NTPDase1. Its unique chemical structure allows it to interact with the enzyme in a manner distinct from substrate-analog inhibitors, contributing to its selectivity.

Experimental Determination of NTPDase Inhibitor Selectivity

The assessment of an inhibitor's selectivity is a cornerstone of pharmacological characterization. A robust determination of this compound's selectivity for NTPDase isoforms involves a combination of enzymatic assays and rigorous data analysis.

Enzyme Source and Preparation

Reliable and reproducible results hinge on the quality of the enzyme preparations. For NTPDase selectivity studies, recombinant human and rodent NTPDase isoforms (1, 2, 3, and 8) expressed in and purified from suitable host systems, such as Chinese Hamster Ovary (CHO) cells or yeast, are the gold standard. The use of well-characterized, purified enzymes minimizes the potential for off-target effects and ensures that the observed inhibition is specific to the NTPDase of interest.

Enzymatic Assay Protocol: A Step-by-Step Guide

The most common method to determine the potency of NTPDase inhibitors is a malachite green-based colorimetric assay that measures the amount of inorganic phosphate released from the hydrolysis of ATP or ADP.

Protocol: Malachite Green Assay for NTPDase Activity

-

Reaction Buffer Preparation: Prepare a reaction buffer consisting of 50 mM Tris-HCl (pH 7.4), 2 mM CaCl2, and 0.1% (v/v) Triton X-100. The inclusion of Triton X-100 is crucial for preventing the aggregation of some inhibitors.

-

Inhibitor Preparation: Prepare stock solutions of this compound in an appropriate solvent, such as DMSO. Create a series of dilutions in the reaction buffer to generate a range of inhibitor concentrations for IC50 determination.

-

Enzyme Preparation: Dilute the purified recombinant NTPDase isoforms in the reaction buffer to a concentration that yields a linear rate of substrate hydrolysis over the desired reaction time.

-

Assay Procedure:

-

Add 20 µL of the diluted inhibitor solution to the wells of a 96-well microtiter plate.

-

Add 20 µL of the diluted enzyme preparation to each well and pre-incubate for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding 20 µL of the substrate (ATP or ADP) at a concentration close to the Km value for each respective enzyme.

-

Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding 100 µL of the Malachite Green reagent.

-

After a 20-minute color development period at room temperature, measure the absorbance at a wavelength of 620 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (no enzyme) from all readings.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizing the Experimental Workflow

Caption: Workflow for determining NTPDase inhibitor IC50 values.

Quantitative Selectivity Profile of this compound

The selectivity of this compound is quantitatively expressed by comparing its inhibitory potency (IC50 or Ki values) against different NTPDase isoforms. The following table summarizes the reported inhibitory activities of this compound.

| NTPDase Isoform | Substrate | IC50 (nM) | Species | Reference |

| NTPDase1 (CD39) | ATP | 25 | Human | |

| ADP | 20 | Human | ||

| NTPDase2 | ATP | > 10,000 | Human | |

| NTPDase3 | ATP | > 10,000 | Human | |

| NTPDase8 | ATP | > 10,000 | Human |

As the data clearly indicates, this compound is a highly potent inhibitor of human NTPDase1, with IC50 values in the low nanomolar range for the hydrolysis of both ATP and ADP. In stark contrast, it exhibits negligible activity against human NTPDase2, 3, and 8 at concentrations up to 10,000 nM. This represents a selectivity of over 400-fold for NTPDase1 compared to the other tested isoforms.

Visualizing the Selectivity Profile

Caption: Selectivity of this compound for NTPDase isoforms.

Discussion and Future Directions

The remarkable selectivity of this compound for NTPDase1 over other isoforms makes it an invaluable pharmacological tool. Its use allows for the specific dissection of NTPDase1's role in complex biological systems where multiple NTPDases are expressed. For instance, in studies of immune cell function, this compound can be used to specifically block the ATP and ADP hydrolyzing activity of CD39 on lymphocytes and antigen-presenting cells, without affecting the activity of other NTPDases that may be present.

Future research should focus on leveraging this compound to explore the therapeutic potential of NTPDase1 inhibition in various diseases. In oncology, blocking NTPDase1 can enhance anti-tumor immunity by preventing the conversion of pro-inflammatory ATP into immunosuppressive adenosine in the tumor microenvironment. In cardiovascular medicine, NTPDase1 inhibition is being investigated for its potential to modulate platelet aggregation and prevent thrombosis.

Conclusion

This compound stands out as a highly potent and selective inhibitor of NTPDase1. The experimental protocols outlined in this guide provide a framework for the accurate determination of its selectivity profile. The exceptional selectivity of this compound makes it an essential tool for researchers in the field of purinergic signaling, enabling precise investigation of NTPDase1 function and its role in health and disease. The continued use of this and other selective inhibitors will undoubtedly accelerate our understanding of the intricate roles of NTPDases and pave the way for novel therapeutic interventions.

An In-Depth Technical Guide to PSB 06126: A Modulator of Extracellular ATP via NTPDase Inhibition

Executive Summary:

The extracellular space is a dynamic signaling environment where nucleotides like adenosine triphosphate (ATP) and its metabolite, adenosine, play critical, often opposing, roles in cellular communication. This purinergic signaling axis is fundamental in processes ranging from neurotransmission to inflammation and immuno-oncology. The concentration of these molecules is tightly regulated by a cascade of cell-surface enzymes known as ectonucleotidases. This guide provides a detailed examination of PSB 06126, a selective small molecule inhibitor of Nucleoside Triphosphate Diphosphohydrolase 3 (NTPDase3). By targeting a key enzyme in the ATP hydrolysis pathway, this compound effectively reshapes the extracellular milieu, increasing the concentration of pro-inflammatory ATP while simultaneously reducing the substrate available for the production of immunosuppressive adenosine. We will explore the core principles of the purinergic signaling cascade, the specific molecular profile and mechanism of action of this compound, and provide field-proven experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of modulating extracellular ATP.

The Purinergic Signaling Axis: A Battlefield of Extracellular Nucleotides

Purinergic signaling is a primitive and ubiquitous form of cellular communication mediated by extracellular purine nucleotides and nucleosides.[1][2] In pathological states such as cancer or inflammation, stressed and dying cells release significant amounts of ATP into the extracellular environment.[3][4] This extracellular ATP (eATP) acts as a Damage-Associated Molecular Pattern (DAMP), signaling danger and initiating a pro-inflammatory and immunogenic response by binding to P2 purinergic receptors on immune cells.[2][5]

However, the signaling lifetime of eATP is tightly controlled by a cascade of ecto-enzymes. The degradation process is primarily a two-step reaction:

-

ATP/ADP Hydrolysis: Ecto-nucleoside triphosphate diphosphohydrolases (E-NTPDases), such as CD39 (NTPDase1), hydrolyze ATP and ADP sequentially into adenosine monophosphate (AMP).[3][6]

-

AMP Hydrolysis: Ecto-5'-nucleotidase (CD73) then dephosphorylates AMP into adenosine.[6][7]

This enzymatic conversion is a critical control point, as it transforms a pro-inflammatory signal (ATP) into a potent immunosuppressive molecule (adenosine).[2][8] Adenosine acts on P1 purinergic receptors, particularly the A2A receptor on T-cells, dampening their activation, proliferation, and cytotoxic functions—a mechanism that tumors frequently exploit to evade immune destruction.[8][9][10] Therefore, inhibiting this enzymatic cascade to preserve eATP and prevent adenosine accumulation is a major therapeutic strategy, particularly in immuno-oncology.[6][11]

Figure 1: The Extracellular ATP-Adenosine Signaling Pathway.

This compound - A Molecular Profile

This compound is an anthraquinone derivative, identified as a potent and selective inhibitor of nucleoside triphosphate diphosphohydrolase 3 (NTPDase3).[12] Its selectivity makes it a valuable tool for dissecting the specific roles of NTPDase isoforms in the regulation of purinergic signaling. Unlike broad-spectrum approaches, targeting specific NTPDases allows for a more nuanced modulation of the extracellular nucleotide landscape.

| Parameter | Target Enzyme | Value | Reference |

| Ki | Rat NTPDase1 | 0.33 µM | [13][14] |

| Ki | Rat NTPDase2 | 19.1 µM | [13][14] |

| Ki | Rat NTPDase3 | 2.22 µM | [13][14] |

| IC50 | Human NTPDase3 | 7.76 µM | [13] |

| Ki | Human NTPDase3 | 4.39 µM | [13] |

Table 1: Inhibitory Potency and Selectivity of this compound.

Mechanism of Action: Reshaping the Extracellular Environment

The primary mechanism of action of this compound is the competitive inhibition of NTPDase3, and to a lesser extent NTPDase1.[13] By binding to the active site of these enzymes, it prevents the hydrolysis of ATP and ADP. This intervention has two major consequences for the extracellular signaling environment:

-

Increased Extracellular ATP: By blocking the primary degradation pathway, this compound leads to the accumulation of eATP.[15] This enhances signaling through pro-inflammatory P2 receptors, which can be therapeutically beneficial for stimulating anti-tumor immune responses.

-

Decreased Extracellular Adenosine: The inhibition of ATP/ADP hydrolysis starves the subsequent enzyme in the cascade, CD73, of its substrate, AMP. This leads to a significant reduction in the production of immunosuppressive adenosine. This secondary effect is crucial for relieving the "adenosinergic halo" that suppresses T-cell function in the tumor microenvironment.

Figure 2: Mechanism of Action of this compound.

Field-Proven Methodologies for Studying this compound

Evaluating the efficacy and mechanism of an NTPDase inhibitor like this compound requires a multi-step, validated workflow. This process moves from direct biochemical assessment of enzyme inhibition to cell-based assays measuring the functional consequences.

Figure 3: Preclinical Experimental Workflow for this compound.

Protocol 1: In Vitro NTPDase Activity Assay (Colorimetric)

Causality: This initial step is crucial to confirm the direct inhibitory effect of this compound on its target enzyme and to determine its potency (IC50). The principle relies on quantifying the inorganic phosphate (Pi) released during the hydrolysis of ATP by NTPDase.

-

Principle: The assay measures the amount of free phosphate generated from the conversion of ATP to ADP and Pi. A colorimetric reagent (e.g., Malachite Green) forms a complex with the released phosphate, which can be quantified by measuring absorbance at ~620-650 nm.[16][17]

-

Materials:

-

Recombinant human NTPDase3 enzyme

-

This compound

-

ATP (substrate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 2 mM CaCl2, pH 7.4)

-

Malachite Green Phosphate Detection Kit

-

96-well microplate

-

-

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of this compound in Assay Buffer. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

-

Reaction Setup: In a 96-well plate, add 20 µL of Assay Buffer, 10 µL of the this compound dilution (or control), and 10 µL of recombinant NTPDase3 enzyme.

-

Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add 10 µL of ATP substrate to each well to start the reaction. The final ATP concentration should be close to its Km value for the enzyme.

-

Incubation: Incubate for 20-30 minutes at 37°C. The time should be optimized to ensure the reaction is in the linear range.

-

Stop Reaction & Detection: Add 50 µL of the Malachite Green reagent to each well to stop the reaction and initiate color development.

-

Readout: After 15 minutes of color development at room temperature, measure the absorbance at ~630 nm using a plate reader.

-

Analysis: Subtract the background absorbance (no-enzyme control). Plot the inhibitor concentration against the percentage of NTPDase activity to calculate the IC50 value.

-

Protocol 2: Measuring Extracellular ATP in Cell Culture (Bioluminescence)

Causality: This assay provides a direct, self-validating system to confirm that the enzymatic inhibition observed in Protocol 1 translates into the desired biological outcome in a live-cell system: the accumulation of eATP.

-

Principle: This method utilizes the luciferin-luciferase reaction. Luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light. The emitted luminescence is directly proportional to the ATP concentration.[18][19][20]

-

Materials:

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well white plate at an appropriate density and allow them to adhere overnight.[21]

-

Reagent Preparation: Prepare the ATP detection reagent according to the manufacturer's instructions, typically by mixing the substrate and luciferase enzyme in the cell culture medium.

-

Treatment: Remove the old medium from the cells. Add fresh medium containing the desired concentrations of this compound. Include vehicle controls.

-

Assay Initiation: Add the prepared ATP detection reagent to all wells.

-

Measurement: Immediately place the plate in a luminometer heated to 37°C. Measure luminescence at regular intervals (e.g., every 10 minutes for 2 hours) to obtain a kinetic profile of eATP accumulation.

-

Data Analysis: For each time point, normalize the luminescence signal of treated wells to that of the vehicle control wells. A significant increase in luminescence in the this compound-treated wells confirms its function in preventing eATP degradation.

-

Protocol 3: Assessing Downstream Functional Effects (T-Cell Suppression Assay)

Causality: This functional assay connects the molecular mechanism (NTPDase inhibition) and the cellular effect (eATP increase/adenosine decrease) to a therapeutically relevant immunological outcome. The hypothesis is that by preventing adenosine generation, this compound will rescue T-cells from suppression.

-

Principle: This assay assesses the ability of an NTPDase inhibitor to restore T-cell proliferation that has been suppressed by the ATP-to-adenosine enzymatic cascade of cancer cells.[16]

-

Materials:

-

NTPDase/CD73-expressing cancer cell line (e.g., MDA-MB-231).

-

Isolated human CD8+ T-cells.

-

T-cell activation stimuli (e.g., anti-CD3/CD28 beads).

-

This compound.

-

Proliferation dye (e.g., CFSE) or cytokine detection kit (e.g., IFN-γ ELISA).

-

Flow cytometer or ELISA reader.

-

-

Procedure:

-

T-Cell Labeling: Label isolated CD8+ T-cells with CFSE dye.

-

Co-culture Setup: Seed cancer cells in a 96-well plate. Once adhered, add the CFSE-labeled T-cells and T-cell activation beads.

-

Treatment Groups:

-

Control (T-cells + beads + cancer cells): Expected to show suppressed proliferation.

-

This compound (T-cells + beads + cancer cells + this compound): Expected to show restored proliferation.

-

Positive Control (T-cells + beads alone): Expected to show maximal proliferation.

-

-

Incubation: Co-culture the cells for 3-4 days.

-

Readout (CFSE): Harvest the T-cells and analyze by flow cytometry. Proliferating cells will show a dilution of the CFSE dye, resulting in lower fluorescence intensity.

-

Readout (IFN-γ): Alternatively, collect the supernatant after 48-72 hours and measure the concentration of IFN-γ by ELISA as a marker of T-cell activation.

-

Analysis: Compare the percentage of proliferated T-cells or the concentration of IFN-γ across the different treatment groups. A significant increase in proliferation/IFN-γ in the this compound group compared to the control co-culture demonstrates its ability to overcome tumor-mediated immune suppression.

-

Applications and Future Directions

The ability of this compound to selectively inhibit NTPDase3 and thereby increase eATP while decreasing adenosine positions it as a valuable pharmacological tool and a potential therapeutic lead.

-

Immuno-Oncology: The primary application lies in cancer immunotherapy. By shifting the balance from an immunosuppressive adenosine-rich microenvironment to an immunogenic ATP-rich one, NTPDase inhibitors could enhance the efficacy of immune checkpoint blockades (e.g., anti-PD-1) or CAR-T cell therapies.[10][11]

-

Bone Regeneration: Studies have shown that this compound can promote the osteogenic differentiation and mineralization of mesenchymal stem cells by increasing eATP levels, suggesting a potential role in regenerative medicine and treating age-related bone loss.[13][15]

-

Research Tool: As a selective inhibitor, this compound is an indispensable tool for researchers to investigate the specific contribution of NTPDase3 to the complex network of purinergic signaling in various physiological and pathological contexts.

Future work should focus on optimizing the potency and pharmacokinetic properties of this chemical scaffold for in vivo applications and exploring its synergistic potential in combination with other immunomodulatory agents.

References

- 1. Purinergic signalling - Wikipedia [en.wikipedia.org]

- 2. Purinergic signaling: Diverse effects and therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extracellular ATP signaling and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Regulation of Cellular Atp Release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | CD73: A Promising Biomarker in Cancer Patients [frontiersin.org]

- 7. The roles of CD73 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. rndsystems.com [rndsystems.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. dcchemicals.com [dcchemicals.com]

- 15. caymanchem.com [caymanchem.com]

- 16. benchchem.com [benchchem.com]

- 17. The Structural Basis for Phospholamban Inhibition of the Calcium Pump in Sarcoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Assessment of extracellular ATP concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. promega.com [promega.com]

- 20. RealTime-Glo™ Extracellular ATP Assay Technical Manual [worldwide.promega.com]

- 21. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to PSB 06126: A Selective NTPDase Inhibitor

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Correcting the Record on PSB 06126

In the landscape of pharmacological tools, precision in understanding a compound's mechanism of action is paramount. This guide addresses this compound, a molecule of significant interest in the study of purinergic signaling. It is crucial to begin by clarifying a common point of confusion: this compound is not an A2B adenosine receptor antagonist. Instead, extensive biochemical evidence has firmly characterized it as a selective inhibitor of Ectonucleoside Triphosphate Diphosphohydrolase 3 (NTPDase3), also known as CD39L3.[1][2] NTPDases are a family of ecto-enzymes that play a critical role in regulating the concentration of extracellular nucleotides, such as ATP and ADP, thereby modulating signaling through P2 purinergic receptors.[3][4] This guide provides an in-depth exploration of this compound, from its fundamental chemical properties to its application in experimental settings, grounded in its true mechanism as an NTPDase inhibitor.

Section 1: Core Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical characteristics is the foundation for its effective use in research. This compound is an anthraquinone derivative.[5] Its core properties are summarized below.

Table 1: Chemical Identity and Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1052089-16-3 | [5] |

| IUPAC Name | 1-amino-9,10-dihydro-4-(1-naphthalenylamino)-9,10-dioxo-2-anthracenesulfonic acid, monosodium salt | [5] |

| Molecular Formula | C₂₄H₁₅N₂NaO₅S | [5] |

| Molecular Weight | 466.4 g/mol | [5] |

| Appearance | A solid, ranging in color from brown to black |[6] |

The solubility of a compound dictates its handling, storage, and application in various experimental paradigms, from in vitro cell culture to in vivo studies.

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Source(s) |

|---|---|---|

| DMSO | ≥10 mg/mL | [5] |

| Ethanol | Sparingly Soluble (1-10 mg/mL) | [5] |

| PBS (pH 7.2) | Slightly Soluble (0.1-1 mg/mL) |[5] |

For in vivo applications, specific formulations have been developed to enhance solubility and bioavailability.[6] Detailed protocols for solution preparation are provided in Section 4.

Section 2: Mechanism of Action and Selectivity

This compound exerts its biological effects by inhibiting NTPDases, a family of enzymes anchored to the plasma membrane with their catalytic sites facing the extracellular space.[3] These enzymes sequentially hydrolyze nucleoside triphosphates (e.g., ATP) and diphosphates (e.g., ADP) to their corresponding monophosphates (e.g., AMP).[7] By inhibiting this enzymatic cascade, this compound effectively increases the local concentration and prolongs the signaling lifetime of extracellular ATP and ADP.

The utility of this compound as a research tool stems from its selectivity for specific NTPDase isoforms. It is primarily an inhibitor of NTPDase3, with varying potency against other family members.

Table 3: Inhibitory Activity and Selectivity of this compound

| Target | Species | Potency (Kᵢ) | Potency (IC₅₀) | Source(s) |

|---|---|---|---|---|

| NTPDase1 | Rat | 0.33 µM | - | [6] |

| NTPDase2 | Rat | 19.1 µM | - | [6] |

| NTPDase3 | Rat | 2.22 µM | 1.5 µM | [5][6] |

| NTPDase3 | Human | 4.39 µM | 7.76 µM |[6] |

Note: Lower Kᵢ and IC₅₀ values indicate higher potency.

The data demonstrates that while this compound inhibits rat NTPDase1 with high potency, it shows a favorable profile as a selective inhibitor for NTPDase3 over NTPDase2.[5][6] This selectivity allows researchers to dissect the specific roles of NTPDase3 in complex biological systems.

Section 3: Biological Effects and Research Applications

By elevating extracellular ATP levels, this compound has been shown to modulate several important physiological processes, making it a valuable tool in diverse research areas.

-

Stem Cell Differentiation: A key application of this compound is in the field of regenerative medicine. In studies using mesenchymal stem cells (MSCs), treatment with this compound (at 3 µM) blocks NTPDase3, leading to a significant increase in extracellular ATP.[5][6] This accumulated ATP then acts on P2X7 and P2Y6 receptors, promoting osteogenic differentiation and mineralization.[6] This finding is particularly relevant for studying bone repair and the commitment of stem cell progenitors, especially in age-related conditions.[5]

-

Purinergic Signaling in Pancreatic Islets: NTPDase3 is the predominant ectonucleotidase found on pancreatic β-cells.[3][8] These cells release ATP along with insulin in response to glucose. The extracellular ATP then acts on P2 receptors to amplify insulin secretion.[3][8] By inhibiting NTPDase3, compounds like this compound can be used to study the intricate feedback loops governing insulin release and glucose homeostasis.[4]

-

Modulation of Other Ion Channels and Receptors: Beyond its primary target, this compound has been reported to have off-target effects at higher concentrations, including the activation of large-conductance calcium-activated potassium channels (KCa/BK) and inhibition of the P2Y4 receptor.[5] Awareness of these potential secondary effects is crucial for accurate interpretation of experimental results, and appropriate controls should always be employed.

Section 4: Experimental Protocols

The successful use of this compound in research requires careful attention to its preparation and application in validated assays.

Protocol 4.1: Preparation of this compound Stock and Working Solutions

Causality: this compound has poor aqueous solubility. Therefore, a high-concentration stock solution is typically prepared in an organic solvent like DMSO, which can then be diluted into aqueous buffers or cell culture media for experiments. The final concentration of DMSO in the assay should be kept low (typically <0.5%) and consistent across all conditions, including vehicle controls, to avoid solvent-induced artifacts.

Materials:

-

This compound solid

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Appropriate aqueous buffer or cell culture medium

Procedure:

-